molecular formula C8H12N4O3 B135725 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide CAS No. 247583-72-8

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B135725
CAS No.: 247583-72-8
M. Wt: 212.21 g/mol
InChI Key: NCCQVNCBOLIFEF-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Modified Synthesis Methods

Researchers have developed modified, economical, and efficient synthesis methods for variously substituted pyrazolo[4,3-d]pyrimidin-7-ones, including compounds structurally related to "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide." These methods leverage microwave irradiation for higher yields and shorter reaction times, demonstrating the chemical's utility in synthesizing complex heterocyclic compounds (Khan et al., 2005).

Hydrogen-Bonded Molecular Structures

Studies on hydrogen-bonded chains and sheets in derivatives of "this compound" have revealed their potential in forming polarized structures, beneficial for developing materials with specific optical or electrical properties. These investigations highlight the chemical's role in advancing materials science (Portilla et al., 2007).

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor in synthesizing a range of heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidines, showcasing its versatility in organic synthesis. These compounds have potential applications in pharmaceuticals, agrochemicals, and dyes (Maruthikumar & Rao, 2003).

Nematocidal Activity

Novel derivatives synthesized from "this compound" have shown promising nematocidal activity, indicating the compound's potential in developing new agrochemicals for protecting crops from nematode infestations. This application underscores the compound's relevance in agriculture and pest management (Zhao et al., 2017).

Anticancer Research

Compounds derived from "this compound" have been evaluated as anticancer agents, particularly as mTOR inhibitors. These studies are crucial for developing new therapeutic agents against various cancers, showcasing the compound's application in medicinal chemistry and oncology (Reddy et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

1-methyl-4-nitro-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCQVNCBOLIFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452601
Record name 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247583-72-8
Record name 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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